3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
CAS No.:
Cat. No.: VC13829168
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C14H14N2O4/c1-15-12(18)5-4-11(14(15)20)16-7-8-2-3-9(17)6-10(8)13(16)19/h2-3,6,11,17H,4-5,7H2,1H3 |
| Standard InChI Key | MHNDLCSHJUFPGP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of N-methylpiperidine-2,6-dione derivatives fused with a hydroxy-substituted isoindolinone moiety. Its IUPAC name, 3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione, reflects the following structural attributes:
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Piperidinedione core: A six-membered ring with ketone groups at positions 2 and 6.
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Isoindolinone substituent: A bicyclic system featuring a lactam ring (position 3) and a hydroxyl group at position 5.
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Methyl group: Attached to the piperidine nitrogen, influencing electronic and steric properties.
The canonical SMILES notation (CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O) confirms the connectivity, while the InChIKey (MHNDLCSHJUFPGP-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₄N₂O₄ | |
| Molecular weight | 274.27 g/mol | |
| Hydrogen bond donors | 2 (NH and OH) | |
| Hydrogen bond acceptors | 5 (4 carbonyl, 1 hydroxyl) | |
| Topological polar surface area | 99.4 Ų |
Synthesis and Manufacturing
General Synthetic Strategies
While explicit protocols for this compound remain undisclosed in public literature, analogous piperidinedione-isoindolinone hybrids suggest a multi-step approach :
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Piperidine ring formation: Cyclization of glutamine derivatives or Dieckmann condensation of diamides.
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Isoindolinone construction: Palladium-catalyzed coupling or photochemical cyclization of phthalimide precursors.
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Functionalization: Late-stage hydroxylation via directed C–H activation or protecting group strategies.
Patent WO2019038717A1 describes related compounds synthesized through nucleophilic substitution at the isoindolinone’s 6-position, implying plausible routes for introducing the hydroxyl group .
Purification and Characterization
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically employed, achieving ≥98% purity . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.
Physicochemical Properties
Solubility and Stability
Experimental data remain limited, but computational predictions indicate:
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LogP: ~0.82 (moderate lipophilicity)
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Aqueous solubility: <1 mg/mL at 25°C, necessitating co-solvents like DMSO for biological assays .
The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C .
Spectroscopic Profiles
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IR: Strong absorptions at 1720 cm⁻¹ (piperidinedione C=O) and 1675 cm⁻¹ (isoindolinone C=O).
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UV-Vis: λ_max ≈ 280 nm (π→π* transitions in aromatic system).
Biological Activity and Research Applications
Mechanism of Action Hypotheses
Though direct studies are absent, structural analogs exhibit:
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Immunomodulation: Binding to cereblon E3 ubiquitin ligase, promoting degradation of transcription factors like Ikaros .
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Anti-inflammatory effects: Inhibition of TNF-α and IL-6 production in macrophage models .
Comparative Analysis with Structural Analogs
Table 2: Key Derivatives and Modifications
The methyl group at N1 improves metabolic stability compared to desmethyl analogs, as evidenced by accelerated degradation in liver microsomes .
Future Research Trajectories
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ADMET Profiling: Systematic assessment of absorption, distribution, and cytochrome P450 interactions.
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Target Identification: Chemoproteomic studies to map protein-binding partners.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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